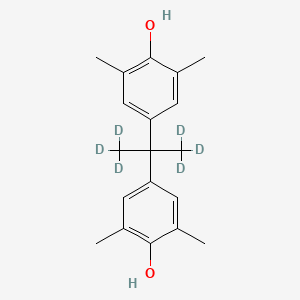

Tetramethyl Bisphenol A-d6

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Osteoclast Differentiation

Tetramethyl Bisphenol F (TMBPF), a variant of Tetramethyl Bisphenol A, has been studied for its effects on osteoclast differentiation . Osteoclasts are cells that break down bone tissue, and their activity is crucial for maintaining bone health. The study found that TMBPF enhances osteoclast differentiation, which could have implications for understanding and treating bone diseases .

Endocrine Disruption

Like Bisphenol A (BPA), Tetramethyl Bisphenol A is an endocrine-disrupting compound . These compounds can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. Understanding the effects of Tetramethyl Bisphenol A-d6 on endocrine disruption can help in assessing its safety and potential health risks .

Environmental Contamination

Tetramethyl Bisphenol A-d6, like BPA, is resistant to biodegradation and chemical degradation, making it a potential environmental contaminant . Research in this area focuses on understanding its environmental impact and developing effective remediation techniques .

Food Packaging

BPA-based epoxy resins, which may include Tetramethyl Bisphenol A-d6, are widely used in food packaging, particularly in metal can coatings . Research in this field is driven by the need to understand the potential health risks associated with exposure to these compounds through food consumption .

Mutagenic Effects

Tetramethyl Bisphenol A-d6, like BPA, is a mutagenic agent . Mutagenic agents can cause changes in the DNA of organisms, potentially leading to mutations and cancer. Research in this area aims to understand the mutagenic effects of Tetramethyl Bisphenol A-d6 and its implications for human health .

BPA Alternatives

Due to the negative health effects associated with BPA, there is interest in developing alternatives, such as Tetramethyl Bisphenol A-d6 . Research in this area focuses on assessing the safety and effectiveness of these alternatives in various applications .

Mecanismo De Acción

Target of Action

Tetramethyl Bisphenol A-d6 (TBPA-d6) is a derivative of Bisphenol A (BPA), a compound known for its endocrine-disrupting effects . The primary targets of TBPA-d6 are likely to be similar to those of BPA, which include nuclear and membrane estrogen receptors, thyroid, glucocorticoid, and peroxisome proliferator-activated receptors .

Mode of Action

BPA is known to bind to its targets and interfere with endogenous hormones, disrupting normal physiological processes . It’s plausible that TBPA-d6 interacts with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

The biochemical pathways affected by TBPA-d6 are likely to be similar to those affected by BPA. BPA is known to disrupt several signal transduction pathways . .

Pharmacokinetics

Bpa is known to undergo extensive metabolism in the body, primarily through glucuronidation . It’s reasonable to assume that TBPA-d6 might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The impact of these properties on the bioavailability of TBPA-d6 is currently unknown.

Result of Action

Given its structural similarity to BPA, it’s plausible that TBPA-d6 could have similar effects, including endocrine disruption and potential impacts on body mass index and cardiovascular physiology .

Propiedades

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJUOZPKKHIEOZ-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=C(C(=C1)C)O)C)(C2=CC(=C(C(=C2)C)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858464 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203578-30-7 | |

| Record name | 4,4'-[(~2~H_6_)Propane-2,2-diyl]bis(2,6-dimethylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)

![4-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431179.png)

![3-[(4-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1431180.png)

![4-([(2-Methylpropyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431182.png)

![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431190.png)

![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)

![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)

![Methyl 2-([2-(piperidin-2-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431199.png)